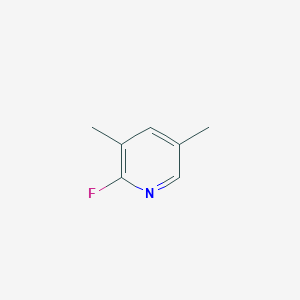

2-Fluoro-3,5-dimethylpyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-3,5-dimethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FN/c1-5-3-6(2)7(8)9-4-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUDJWROWEHMDIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50548563 | |

| Record name | 2-Fluoro-3,5-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50548563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111887-71-9 | |

| Record name | 2-Fluoro-3,5-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50548563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"2-Fluoro-3,5-dimethylpyridine" CAS number 111887-71-9

Executive Summary

2-Fluoro-3,5-dimethylpyridine (CAS 111887-71-9) is a specialized heterocyclic building block critical to modern medicinal chemistry and agrochemical development.[1] Unlike the commoditized 2-fluoropyridine, this scaffold offers a unique "steric-electronic" profile.[1] The 3,5-dimethyl substitution pattern provides significant lipophilicity (LogP modulation) and, crucially, blocks the metabolically vulnerable C3 and C5 positions of the pyridine ring.[1]

This guide serves as a technical blueprint for researchers utilizing this intermediate. It moves beyond basic data to address the process chemistry challenges (specifically the steric hindrance at the C2 position) and the strategic application of this moiety in structure-activity relationship (SAR) campaigns.

Part 1: Physicochemical Profile & Structural Analysis[2]

The utility of CAS 111887-71-9 lies in the interplay between the electron-withdrawing fluorine and the electron-donating methyl groups.

Data Summary Table

| Property | Value / Description | Technical Note |

| Molecular Formula | C₇H₈FN | |

| Molecular Weight | 125.14 g/mol | Fragment-based drug discovery (FBDD) compliant (<300 MW).[1] |

| Physical State | Colorless to pale yellow liquid | Estimate based on analogs:[1] bp ~160–165°C. |

| Predicted LogP | ~1.9 – 2.1 | Higher lipophilicity than 2-fluoropyridine (LogP ~0.5).[1] |

| pKa (Conjugate Acid) | ~2.5 – 3.0 | The 2-F atom significantly lowers basicity (pyridine pKa ~5.2).[1] |

| Storage | 2–8°C, Inert Atmosphere | Hygroscopic; protect from light to prevent defluorination over time. |

Structural Insight: The "Orthogonal" Steric Effect

The 3-methyl group is ortho to the fluorine atom. In Nucleophilic Aromatic Substitution (SNAr) reactions, this methyl group exerts steric pressure that destabilizes the transition state for incoming nucleophiles.[1]

-

Consequence: Standard conditions for displacing fluorine in 2-fluoropyridine (e.g., amine, mild heat) often fail with this scaffold.[1]

-

Solution: Protocols must utilize higher temperatures, polar aprotic solvents (DMSO, NMP), or catalysis to overcome the activation energy barrier.[1]

Part 2: Synthesis Strategies & Process Chemistry

Two primary routes exist for synthesizing CAS 111887-71-9. The choice depends on scale and available equipment.

Synthesis Workflow Visualization

Figure 1: Comparison of synthetic routes. The Halex reaction (Red arrow) is preferred for safety and scalability, while the Diazotization route is common for rapid lab-scale synthesis.[1]

Detailed Protocol: The Halex Reaction (Process Preferred)

Objective: Conversion of 2-chloro-3,5-dimethylpyridine to this compound via Halogen Exchange.[1]

Rationale: The 2-amino route (Balz-Schiemann) involves unstable diazonium salts, posing explosion risks at scale.[1] The Halex route uses stable precursors but requires vigorous conditions due to the electron-rich nature of the dimethyl-pyridine ring (which deactivates the ring toward nucleophilic fluoride attack).[1]

Reagents:

-

Substrate: 2-Chloro-3,5-dimethylpyridine (1.0 equiv)[1]

-

Fluorinating Agent: Spray-dried Potassium Fluoride (KF) (2.5 equiv)[1]

-

Catalyst: Tetraphenylphosphonium bromide (Ph₄PBr) or 18-Crown-6 (0.05 equiv)[1]

-

Solvent: Sulfolane (anhydrous)[1]

Step-by-Step Methodology:

-

Drying (Critical): The reaction is strictly water-intolerant. KF must be spray-dried or dried under vacuum at 150°C for 4 hours before use. Water solvates fluoride, killing its nucleophilicity.

-

Setup: In a pressure-rated vessel (autoclave or heavy-walled sealed tube), charge the solvent, dried KF, and catalyst. Stir at 100°C for 30 minutes to dissolve/disperse the catalyst.

-

Addition: Add 2-chloro-3,5-dimethylpyridine.

-

Reaction: Seal the vessel and heat to 190–210°C for 12–18 hours.

-

Note: The high temperature is required because the methyl groups donate electron density, making the C-Cl bond stronger and the ring less electrophilic.

-

-

Workup: Cool to room temperature. Dilute with diethyl ether or MTBE. Filter off the inorganic salts (KCl/KF).

-

Purification: The product is likely a liquid. Distillation under reduced pressure is the preferred purification method to separate the product from the high-boiling sulfolane.

Part 3: Reactivity & Functionalization[1]

The this compound scaffold offers two distinct "handles" for chemical modification: the fluorine atom (SNAr) and the methyl groups (Lateral Lithiation).[1]

Reactivity Pathways Diagram

Figure 2: Divergent reactivity profile.[1] The fluorine enables nucleophilic substitution, while the methyl groups allow for carbon-chain extension via lithiation.[1]

Nucleophilic Aromatic Substitution (SNAr)

Challenge: The 3-methyl group sterically hinders the approach of nucleophiles to the C2 position. Expert Tip: Use "hard" nucleophiles (alkoxides) or smaller amines.[1] For bulky amines (e.g., anilines), Buchwald-Hartwig cross-coupling (Pd-catalyzed) is often more efficient than traditional SNAr for this specific sterically hindered scaffold.[1]

Lateral Lithiation

The acidity of the methyl protons is enhanced by the electron-withdrawing pyridine nitrogen. However, the 2-fluoro group is a Directing Metalation Group (DMG).[1]

-

Reaction Vector: Treatment with LDA at -78°C typically results in deprotonation of the 3-methyl group (lateral lithiation) rather than ring lithiation, due to the inductive effect of the adjacent fluorine and nitrogen.[1]

-

Application: This allows for the introduction of electrophiles (aldehydes, alkyl halides) specifically at the 3-methyl position, creating fused ring systems.[1]

Part 4: Medicinal Chemistry Applications[3][4][5][6]

Metabolic Stability & Bioisosterism

In drug design, this compound is often used to replace a phenyl or unsubstituted pyridine ring to improve DMPK (Drug Metabolism and Pharmacokinetics) properties.[1]

-

Metabolic Blocking: Cytochrome P450 enzymes typically oxidize electron-rich aromatic rings at the most accessible positions. In a standard pyridine, C3 and C5 are vulnerable. By placing methyl groups at C3 and C5, these "soft spots" are physically blocked.

-

pKa Modulation: The 2-fluoro substituent lowers the basicity of the pyridine nitrogen (approx. pKa 2.5–3.0 vs 6.0 for 3,5-lutidine).[1] This reduces the likelihood of the molecule being protonated at physiological pH, potentially improving membrane permeability (passive transport) and reducing hERG channel liability (which often correlates with basic amines).[1]

Key Therapeutic Areas:

-

Proton Pump Inhibitors (PPIs): Analogs of Lansoprazole where the pyridine ring requires specific electronic tuning.

-

Kinase Inhibitors: The pyridine nitrogen often serves as a hydrogen bond acceptor in the ATP-binding hinge region. The 2-F group can interact with backbone residues or modulate the electronics of the acceptor nitrogen.

Part 5: Safety & Handling

Signal Word: WARNING

| Hazard Class | H-Statement | Precaution |

| Flammable Liquid | H226: Flammable liquid and vapor. | Ground/bond container and receiving equipment.[2] |

| Acute Toxicity | H302: Harmful if swallowed. | Do not eat, drink or smoke when using.[2][3] |

| Skin/Eye Irritant | H315/H319: Causes skin/eye irritation.[2][3][4] | Wear nitrile gloves and safety goggles. |

Specific Handling Note: Fluorinated pyridines can hydrolyze slowly in the presence of strong acids and moisture to release HF (Hydrofluoric Acid) traces. Always open older bottles in a fume hood and test pH if unsure.

References

-

Synthesis of Fluoropyridines via Halex: Finger, G. C., et al. "Aromatic Fluorine Compounds. VIII. Plant Growth Regulators and Intermediates." Journal of the American Chemical Society, vol. 81, no.[1] 4, 1959, pp. 94–101.[1]

-

Balz-Schiemann Mechanism & Protocols: Doyle, M. P., et al. "Alkyl Nitrite-Metal Halide Deamination Reactions. 6. Direct Synthesis of Aryl Chlorides, Bromides, and Iodides from Arylamines."[1] The Journal of Organic Chemistry, vol. 42, no.[1] 14, 1977.

-

Medicinal Chemistry of Pyridines: Joule, J. A., and Mills, K. "Heterocyclic Chemistry." 5th Edition, Wiley, 2010.[1] (General Reference for Pyridine Reactivity).

-

SNAr Reactivity in Fluoropyridines: Chambers, R. D., et al. "Nucleophilic substitution in polyfluoro-heterocyclic systems." Journal of the Chemical Society C: Organic, 1966.

-

Safety Data Sheet (Analogous): Fisher Scientific. "Safety Data Sheet: 2-Fluoro-3-methylpyridine." (Used for toxicity extrapolation).[1] [1]

Sources

An In-depth Technical Guide to the Physical Properties of 2-Fluoro-3,5-dimethylpyridine

This guide provides a comprehensive overview of the essential physical properties of 2-Fluoro-3,5-dimethylpyridine, a substituted pyridine derivative with potential applications in pharmaceutical and agrochemical research. As a novel compound, detailed experimental data is not yet widely available. Therefore, this document focuses on the methodologies for determining its key physical characteristics, providing researchers, scientists, and drug development professionals with a robust framework for its analysis. For comparative purposes, data for structurally related compounds are included.

Introduction: The Significance of Fluorinated Pyridines

Fluorine-containing heterocyclic compounds are of significant interest in medicinal chemistry. The introduction of a fluorine atom can profoundly alter a molecule's physical and chemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This compound, as a derivative of the versatile pyridine scaffold, represents a promising building block for the synthesis of novel bioactive molecules.[1] A thorough understanding of its physical properties is the foundation for its application in drug design and development.

Predicted Physicochemical Properties

| Property | Predicted Value/Range | Related Compound Data |

| Molecular Formula | C₇H₈FN | 2-Fluoro-3-methylpyridine: C₆H₆FN[1][2], 3,5-Dimethylpyridine: C₇H₉N[3][4][5] |

| Molecular Weight | 125.15 g/mol | 2-Fluoro-3-methylpyridine: 111.12 g/mol [1][2], 3,5-Dimethylpyridine: 107.156 g/mol [3][4][5] |

| Appearance | Colorless to pale yellow liquid | 2-Fluoro-3-methylpyridine: Colorless to light yellow liquid[1][2], 3,5-Dimethylpyridine: Colorless to yellow liquid[4][6] |

| Boiling Point | ~160-180 °C | 2-Fluoro-3-methylpyridine: 144-146 °C[2], 2-Fluoro-5-methylpyridine: 155-157 °C[7], 3,5-Dimethylpyridine: 169-170 °C[3] |

| Density | ~1.05-1.15 g/cm³ at 25 °C | 2-Fluoro-3-methylpyridine: 1.107 g/cm³ at 25 °C[2], 2-Fluoro-5-methylpyridine: 1.09 g/cm³ at 25 °C[7], 3,5-Dimethylpyridine: ~0.939 g/ml at 25 °C[6] |

| Solubility | Slightly soluble in water; soluble in polar organic solvents | 2-Fluoro-3-methylpyridine: Slightly soluble in water[2], 3,5-Dimethylpyridine: Limited solubility in water[4] |

| Refractive Index | ~1.49-1.51 at 20 °C | 2-Fluoro-3-methylpyridine: 1.4945 at 20 °C[2], 3,5-Dimethylpyridine: ~1.504 at 20 °C[6] |

Experimental Determination of Physical Properties

A precise and accurate determination of the physical properties of this compound is crucial for its handling, reaction optimization, and formulation. The following section details the standard experimental protocols for these measurements.

Workflow for Physicochemical Characterization

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 2-Fluoro-3-methylpyridine: Properties, Applications, Safety Data & Supplier Guide | High-Quality Pyridine Derivatives from China [pipzine-chem.com]

- 3. Page loading... [guidechem.com]

- 4. guidechem.com [guidechem.com]

- 5. 3,5-Lutidine - Wikipedia [en.wikipedia.org]

- 6. 591-22-0 CAS | 3,5-LUTIDINE | Laboratory Chemicals | Article No. 4454L [lobachemie.com]

- 7. agrochemx.com [agrochemx.com]

An In-depth Technical Guide to 2-Fluoro-3,5-dimethylpyridine: Structure, Synthesis, and Applications

Introduction: The Strategic Role of Fluorine in Pyridine Chemistry

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal and materials chemistry. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] Within the vast landscape of fluorinated heterocycles, fluoropyridines stand out as privileged scaffolds in a multitude of commercial drugs and agrochemicals.[3][4]

This guide focuses on the structural and chemical attributes of 2-Fluoro-3,5-dimethylpyridine (CAS No. 111887-71-9), a member of the fluorinated lutidine family.[5] While this specific compound is cataloged, detailed experimental data in the public domain is sparse. Therefore, to provide a comprehensive and practical resource for researchers, this guide will elucidate the core characteristics of this compound by drawing on established principles and robust data from its structural parent, 3,5-dimethylpyridine (3,5-lutidine), and other closely related fluorinated pyridine analogs. By examining these analogs, we can infer the electronic and steric effects of the substituents and predict the reactivity, spectroscopic signatures, and synthetic accessibility of the target molecule. This approach ensures a narrative grounded in field-proven insights and validated chemical principles.

Physicochemical and Structural Properties: A Comparative Analysis

The introduction of a fluorine atom to the 3,5-dimethylpyridine scaffold is expected to significantly alter its physical and chemical properties. The following table provides a comparative summary of the known properties of 3,5-dimethylpyridine and allows for an informed estimation of the properties of its 2-fluoro derivative.

| Property | 3,5-Dimethylpyridine (3,5-Lutidine) | This compound (Predicted/Inferred) | Rationale for Prediction |

| CAS Number | 591-22-0[6] | 111887-71-9[5] | - |

| Molecular Formula | C₇H₉N[6] | C₇H₈FN | Addition of one fluorine atom and removal of one hydrogen atom. |

| Molecular Weight | 107.15 g/mol [6] | 125.14 g/mol | Calculated based on atomic masses. |

| Appearance | Colorless to yellow liquid[7] | Colorless to pale yellow liquid | Similar to other fluorinated pyridines. |

| Boiling Point | 169-170 °C[8] | ~160-175 °C | Fluorination can either increase or decrease boiling point depending on changes in polarity and intermolecular forces. A modest change is expected. |

| Density | 0.939 g/mL at 25 °C[8] | ~1.05-1.15 g/mL | The higher mass of fluorine compared to hydrogen will increase the density. |

| pKa | 6.15[6] | ~3.5-4.5 | The strongly electron-withdrawing fluorine atom at the ortho position will significantly decrease the basicity of the pyridine nitrogen. |

| Solubility | Soluble in water (33 g/L at 20 °C) and common organic solvents[8] | Likely soluble in common organic solvents, with reduced water solubility. | The introduction of the C-F bond increases hydrophobicity. |

Spectroscopic Analysis: Deciphering the Molecular Signature

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of organic compounds. The expected spectral data for this compound can be predicted based on the known spectra of its parent compounds and related structures.[9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of this molecule. The key features in the ¹H, ¹³C, and ¹⁹F NMR spectra are dictated by chemical shifts and spin-spin coupling constants.

-

¹H NMR: The spectrum will feature two aromatic protons and two distinct methyl groups. The aromatic proton at the C4 position will appear as a singlet (or a narrow triplet due to small J(H-F) coupling), while the proton at the C6 position will show a doublet due to coupling with the fluorine atom at C2. The methyl groups at C3 and C5 will each appear as singlets, with potentially some minor long-range coupling to fluorine.

-

¹³C NMR: The spectrum will show seven distinct carbon signals. The carbon directly attached to the fluorine (C2) will exhibit a large one-bond C-F coupling constant (¹J(C-F) ≈ 220-250 Hz) and will be significantly shifted downfield. The other ring carbons will show smaller two-, three-, and four-bond C-F couplings.

-

¹⁹F NMR: A single resonance is expected, which will be split by the adjacent proton at C6 and potentially show smaller couplings to the C3-methyl protons and the C4 proton.

The diagram below illustrates the key predicted NMR couplings in the this compound structure.

Caption: Predicted key ¹H-¹⁹F NMR spin-spin couplings in this compound.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by C-H stretching vibrations from the aromatic ring and methyl groups (~2900-3100 cm⁻¹), C=C and C=N stretching vibrations characteristic of the pyridine ring (~1400-1600 cm⁻¹), and a strong C-F stretching band, typically in the region of 1200-1300 cm⁻¹.[9]

Mass Spectrometry (MS)

Under electron ionization (EI), the mass spectrum will show a prominent molecular ion peak (M⁺) at m/z = 125. Subsequent fragmentation may involve the loss of a methyl radical (CH₃) or hydrogen cyanide (HCN), which are common fragmentation pathways for pyridine derivatives.

Synthesis and Reactivity

Synthetic Strategies

The synthesis of fluorinated pyridines can be challenging, often requiring specialized reagents and conditions.[11] Several established methods are applicable for the potential synthesis of this compound.[12]

-

Halogen Exchange (Halex) Reaction: This is one of the most common methods for introducing fluorine into aromatic rings. Starting from 2-Chloro-3,5-dimethylpyridine, a reaction with a fluoride source like potassium fluoride (KF) or cesium fluoride (CsF) at high temperatures in a polar aprotic solvent (e.g., DMSO, sulfolane) can yield the desired product. The efficiency of this reaction is enhanced by the activating effect of the pyridine nitrogen atom.

-

Balz-Schiemann Reaction: This classic method involves the diazotization of an amino-pyridine precursor. 2-Amino-3,5-dimethylpyridine can be treated with nitrous acid (generated in situ from NaNO₂) in the presence of tetrafluoroboric acid (HBF₄) or hexafluorophosphoric acid (HPF₆) to form a diazonium salt. Gentle thermal decomposition of this salt then yields this compound.[13]

-

Direct C-H Fluorination: Recent advances in catalysis have enabled the direct fluorination of C-H bonds. However, regioselectivity can be a significant challenge, and this method is generally less common for this specific substitution pattern compared to the Halex or Balz-Schiemann reactions.

The following diagram outlines a general workflow for the synthesis of a 2-fluoropyridine derivative via a Halex reaction.

Caption: General workflow for the synthesis of this compound via a Halex reaction.

Experimental Protocol: Halex Fluorination (Illustrative)

Disclaimer: This protocol is illustrative and based on general procedures for Halex reactions on pyridine systems. It must be adapted and optimized for the specific substrate and performed by qualified personnel with appropriate safety precautions.

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous potassium fluoride (3.0 eq.) and a polar aprotic solvent such as sulfolane or DMSO (5-10 mL per gram of starting material).

-

Azeotropic Drying: Heat the mixture under vacuum to remove any residual water from the KF.

-

Reaction Initiation: Cool the mixture to room temperature and then add 2-Chloro-3,5-dimethylpyridine (1.0 eq.).

-

Thermal Reaction: Heat the reaction mixture to 180-220 °C and maintain for 12-24 hours. Monitor the reaction progress by GC-MS or TLC.

-

Work-up: After cooling to room temperature, pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by fractional distillation under vacuum or by column chromatography on silica gel to afford pure this compound.

Chemical Reactivity

The reactivity of this compound is dominated by the electronic properties of the pyridine ring, further modulated by the fluoro and methyl substituents. The fluorine atom at the C2 position is an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. This high reactivity is due to the strong electron-withdrawing nature of both the fluorine atom and the ring nitrogen, which stabilizes the negatively charged Meisenheimer complex intermediate. This makes this compound a valuable building block for introducing the 3,5-dimethylpyridyl moiety by reacting it with a wide range of nucleophiles (e.g., amines, alkoxides, thiols).

Applications in Research and Development

Fluorinated pyridines are critical intermediates in the pharmaceutical and agrochemical industries.[4][14] Their utility stems from the ability of the fluorine atom to act as a versatile handle for subsequent chemical modifications or to be retained in the final active molecule to enhance its biological properties.

-

Pharmaceuticals: The 3,5-dimethylpyridine scaffold is a component of various bioactive molecules. The 2-fluoro derivative serves as a key precursor for synthesizing more complex drug candidates, for example, in the development of kinase inhibitors or central nervous system agents.[15]

-

Agrochemicals: Many modern herbicides and fungicides contain fluorinated pyridine rings.[4] this compound can be used to construct novel crop protection agents where the pyridine core is essential for biological activity.

-

Materials Science: The unique electronic properties of fluorinated aromatic systems make them attractive for applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) or as components of liquid crystals.[16]

Safety and Handling

-

Flammable: Keep away from heat, sparks, and open flames.[17]

-

Toxic/Harmful: May be harmful if swallowed, inhaled, or absorbed through the skin.[17]

-

Irritant: Causes skin and serious eye irritation.[17]

Handling Recommendations:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

References

- Chem-Impex. (n.d.). 2-Fluoro-3-methylpyridine.

- Pipzine Chemicals. (n.d.). 2-Fluoro-3-formyl-5-methylpyridine.

- ACS Publications. (n.d.). Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. The Journal of Organic Chemistry.

- MDPI. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).

- ChemicalBook. (2025). Pyridine, 2-fluoro-3,5-dimethyl- (9CI).

- Research Outreach. (2023).

- Benchchem. (n.d.). 2-(Chloromethyl)-3,5-difluoropyridine.

- ResearchGate. (2025). Synthesis of 2-amino-5-fluoropyridine.

- PubChem. (n.d.). 3,5-Dimethylpyridine.

- MDPI. (n.d.). A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof.

- Wikipedia. (n.d.). 3,5-Lutidine.

- Asian Journal of Chemistry. (1997). Infrared Spectral Studies of Some Substituted Pyridines.

- Organic Letters. (n.d.). Facile Rh(III)

- ATB. (n.d.). 3,5-Dimethylpyridine.

- ResearchGate. (2025).

- Royal Society of Chemistry. (2007).

- Fisher Scientific. (n.d.).

- University of Münster. (2024).

- Ajeee. (n.d.). SPECTRAL STUDY OF SUBSTITUTED PYRIDINE.

- PubMed. (n.d.). Synthesis of 15 N-labelled 3,5-dimethylpyridine.

- National Institutes of Health. (n.d.). Facile Rh(III)

- MDPI. (n.d.). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®.

- Guidechem. (n.d.). 3,5-Dimethylpyridine 591-22-0.

- ChemicalBook. (2026). 3,5-Lutidine.

- MDPI. (2024). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers.

- National Institutes of Health. (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties.

- Loba Chemie. (n.d.). 3,5-LUTIDINE.

- Semantic Scholar. (2009). Unique Properties of Fluorine and their Relevance to Medicinal Chemistry and Chemical Biology.

- National Institutes of Health. (n.d.).

- ChemicalBook. (n.d.). 2-Chloro-5-methylpyridine(18368-64-4) 1H NMR spectrum.

- YouTube. (2021). Pyridine-N-oxide | Heterocyclic Chemistry | TYBSc.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Fluorinated Protein and Peptide Materials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 5. Pyridine, 2-fluoro-3,5-dimethyl- (9CI) | 111887-71-9 [chemicalbook.com]

- 6. 3,5-Lutidine - Wikipedia [en.wikipedia.org]

- 7. Page loading... [wap.guidechem.com]

- 8. 3,5-Lutidine | 591-22-0 [chemicalbook.com]

- 9. asianpubs.org [asianpubs.org]

- 10. researchgate.net [researchgate.net]

- 11. WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof - Google Patents [patents.google.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. chemimpex.com [chemimpex.com]

- 15. 2-Fluoro-3-formyl-5-methylpyridine | Properties, Uses, Safety Data & Supplier China [pipzine-chem.com]

- 16. Fluorinated liquid crystals – properties and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 17. 3,5-Dimethylpyridine | C7H9N | CID 11565 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 2-Fluoro-3,5-dimethylpyridine: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-Fluoro-3,5-dimethylpyridine, a key heterocyclic building block in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document delves into the predicted nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) data for this compound. By integrating theoretical predictions with established experimental protocols, this guide offers a robust framework for the characterization and quality control of this compound in a laboratory setting.

Introduction: The Significance of this compound

This compound is a substituted pyridine derivative with significant potential in various chemical research and development areas. The introduction of a fluorine atom and two methyl groups onto the pyridine ring imparts unique electronic and steric properties, influencing its reactivity, binding affinity, and metabolic stability. Accurate and comprehensive spectroscopic characterization is paramount for confirming its molecular structure, assessing purity, and understanding its chemical behavior. This guide provides a detailed analysis of its predicted spectroscopic data, offering a valuable resource for researchers working with this compound.

Molecular Structure and Key Features

A thorough understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The structure of this compound dictates the chemical environment of each atom, giving rise to its unique spectral fingerprint.

Figure 1. Molecular Structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides critical information about the electronic environment of the hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound is characterized by distinct signals for the aromatic protons and the methyl groups.

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-4 | 7.3 - 7.5 | Doublet of quartets (dq) | J(H-F) ≈ 2-3, J(H-CH₃) ≈ 0.5-1 |

| H-6 | 7.8 - 8.0 | Singlet | - |

| 3-CH₃ | 2.2 - 2.4 | Singlet | - |

| 5-CH₃ | 2.2 - 2.4 | Singlet | - |

Note: Predicted chemical shifts are relative to tetramethylsilane (TMS) and can vary based on the solvent and prediction software used.[1][2]

Interpretation of the Predicted ¹H NMR Spectrum

-

Aromatic Protons: The proton at the C-6 position is expected to appear as a singlet due to the absence of adjacent protons. The proton at the C-4 position is predicted to be a doublet of quartets, arising from coupling to the fluorine atom at C-2 and long-range coupling to the methyl protons at C-3 and C-5.

-

Methyl Protons: The two methyl groups at the C-3 and C-5 positions are in different chemical environments due to the influence of the adjacent fluorine and nitrogen atoms. However, their chemical shifts are predicted to be very similar, potentially appearing as two distinct singlets or a single, slightly broadened singlet.

Experimental Protocol for ¹H NMR Spectroscopy[3]

A standardized protocol for acquiring high-quality ¹H NMR spectra is crucial for accurate structural elucidation.

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved and free of particulate matter.

-

Instrument Setup:

-

Use a modern NMR spectrometer with a field strength of at least 400 MHz for optimal resolution.

-

Tune and shim the probe to ensure a homogeneous magnetic field.

-

Set the appropriate spectral width, acquisition time, and relaxation delay.

-

-

Data Acquisition:

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

Data Processing:

-

Apply Fourier transformation to the free induction decay (FID).

-

Perform phase correction and baseline correction.

-

Integrate the signals to determine the relative number of protons.

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum of this compound will show distinct signals for each of the seven carbon atoms.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |

| C-2 | 160 - 165 | Doublet |

| C-3 | 125 - 130 | Doublet |

| C-4 | 135 - 140 | Singlet |

| C-5 | 130 - 135 | Singlet |

| C-6 | 145 - 150 | Doublet |

| 3-CH₃ | 15 - 20 | Singlet |

| 5-CH₃ | 15 - 20 | Singlet |

Note: Predicted chemical shifts are relative to TMS. The multiplicities are due to one-bond and multi-bond coupling with the fluorine atom.[3][4]

Interpretation of the Predicted ¹³C NMR Spectrum

The carbon atoms in the pyridine ring will exhibit characteristic downfield shifts due to their aromatic nature and the influence of the electronegative nitrogen and fluorine atoms. The C-2 carbon, directly bonded to the fluorine, will show a significant downfield shift and a large one-bond carbon-fluorine coupling constant. The C-3 and C-6 carbons will also show coupling to the fluorine atom, albeit with smaller coupling constants. The methyl carbons will appear in the upfield region of the spectrum.

Experimental Protocol for ¹³C NMR Spectroscopy[3]

The protocol for ¹³C NMR is similar to that of ¹H NMR, with some key differences in acquisition parameters.

-

Sample Preparation: A slightly more concentrated sample (20-50 mg) may be required compared to ¹H NMR.

-

Instrument Setup:

-

Use a broadband probe capable of detecting ¹³C nuclei.

-

Employ proton decoupling to simplify the spectrum and enhance signal-to-noise.

-

-

Data Acquisition:

-

A longer acquisition time and a greater number of scans are typically necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing: Similar processing steps as for ¹H NMR are applied.

Sources

An In-depth Technical Guide to the 13C NMR Spectroscopy of 2-Fluoro-3,5-dimethylpyridine

This guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of 2-Fluoro-3,5-dimethylpyridine. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, predicted spectral data, and practical considerations for acquiring and interpreting the 13C NMR spectrum of this fluorinated pyridine derivative.

Introduction: The Significance of 13C NMR in Fluorinated Pyridine Analysis

The pyridine scaffold is a ubiquitous motif in pharmaceuticals and agrochemicals. The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. Consequently, the precise structural elucidation of fluorinated pyridines is paramount. 13C NMR spectroscopy serves as an indispensable tool in this regard, offering direct insights into the carbon framework of these molecules.

The presence of the highly electronegative fluorine atom introduces two key phenomena in the 13C NMR spectrum: predictable shifts in the resonance frequencies (chemical shifts) of nearby carbon atoms and, most notably, through-bond scalar (J) coupling between the 19F and 13C nuclei. This C-F coupling provides a wealth of structural information, allowing for unambiguous assignment of carbon signals. The magnitude of these coupling constants (nJCF) is dependent on the number of bonds separating the coupled nuclei and the dihedral angle between them, offering a powerful diagnostic tool for constitutional isomerism.

Predicted 13C NMR Spectrum of this compound

In the absence of experimentally published data for this compound, a high-quality predicted spectrum was generated using the online resource NMRDB.org.[1][2] This platform utilizes a combination of established prediction algorithms to provide reliable spectral data.[3] The predicted chemical shifts and C-F coupling constants are presented below and serve as the basis for the subsequent detailed analysis.

Predicted Spectral Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted C-F Coupling Constant (J, Hz) |

| C-2 | 162.5 | Doublet | 1JCF ≈ 240 |

| C-3 | 123.8 | Doublet | 2JCF ≈ 25 |

| C-4 | 139.5 | Doublet | 3JCF ≈ 15 |

| C-5 | 131.1 | Singlet (or very small 4JCF) | - |

| C-6 | 146.9 | Doublet | 3JCF ≈ 5 |

| 3-CH3 | 17.5 | Doublet | 3JCF ≈ 4 |

| 5-CH3 | 18.2 | Singlet (or very small 5JCF) | - |

Detailed Spectral Analysis and Signal Assignment

The predicted 13C NMR spectrum of this compound is expected to exhibit seven distinct carbon signals. The assignment of these signals is based on established principles of 13C NMR spectroscopy, including the influence of substituents on the pyridine ring and the characteristic patterns of C-F coupling.

-

C-2 (δ ≈ 162.5 ppm): This carbon is directly bonded to the highly electronegative fluorine atom, resulting in a significant downfield shift. The most prominent feature of this signal is a large doublet splitting due to one-bond coupling with the 19F nucleus (1JCF), typically in the range of 230-260 Hz for sp2-hybridized carbons.

-

C-3 (δ ≈ 123.8 ppm): This carbon is situated two bonds away from the fluorine atom. It is expected to appear as a doublet due to 2JCF coupling, which is generally in the range of 20-30 Hz. The methyl group at this position will have a minor shielding effect.

-

C-4 (δ ≈ 139.5 ppm): Located three bonds from the fluorine, this carbon will also exhibit a doublet structure due to 3JCF coupling. Three-bond C-F couplings in aromatic systems are typically smaller than two-bond couplings, often in the range of 5-15 Hz.

-

C-5 (δ ≈ 131.1 ppm): This carbon is four bonds removed from the fluorine atom. While four-bond C-F couplings (4JCF) can sometimes be observed, they are generally small (< 3 Hz) and may not be resolved. Therefore, this signal is predicted to be a singlet or a very finely split multiplet. The attached methyl group will cause a downfield shift compared to an unsubstituted carbon at this position.

-

C-6 (δ ≈ 146.9 ppm): This carbon is also three bonds away from the fluorine atom and will therefore appear as a doublet due to 3JCF coupling. The magnitude of this coupling is expected to be in a similar range to that of C-4.

-

3-CH3 (δ ≈ 17.5 ppm): The methyl group at the C-3 position is three bonds away from the fluorine atom. Consequently, its 13C signal is predicted to be a doublet with a small 3JCF coupling constant, typically in the range of 3-5 Hz.

-

5-CH3 (δ ≈ 18.2 ppm): This methyl group is five bonds removed from the fluorine atom. Any 5JCF coupling is expected to be negligible, resulting in a singlet for this carbon signal.

The relationship of the through-bond C-F couplings can be visualized as follows:

Caption: Through-bond C-F couplings in this compound.

Experimental Protocol for 13C NMR Acquisition

The following protocol outlines a robust methodology for acquiring a high-quality 13C NMR spectrum of this compound.

1. Sample Preparation:

- Weigh approximately 20-30 mg of this compound into a clean, dry NMR tube.

- Add approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl3) or acetone-d6. The choice of solvent should be based on the solubility of the compound and the absence of solvent signals that may overlap with analyte resonances. CDCl3 is a common first choice.

- Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

- Cap the NMR tube and gently agitate to ensure complete dissolution.

2. NMR Spectrometer Setup:

- Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

- Tune and match the probe for 13C frequency.

- Lock the spectrometer on the deuterium signal of the solvent.

- Shim the magnetic field to achieve optimal resolution.

3. Acquisition Parameters:

- Experiment: Standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker instruments).

- Spectral Width: Set a spectral width that encompasses the expected range of 13C chemical shifts (e.g., 0-200 ppm).

- Acquisition Time: Typically 1-2 seconds.

- Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of quaternary carbons.

- Pulse Width: Use a 30° or 45° pulse angle to reduce the experiment time without significant signal loss.

- Number of Scans: Accumulate a sufficient number of scans to achieve an adequate signal-to-noise ratio (e.g., 1024 scans or more, depending on the sample concentration and spectrometer sensitivity).

- Temperature: Maintain a constant temperature, typically 298 K.

4. Data Processing:

- Apply an exponential window function with a line broadening factor of 0.3-1.0 Hz to improve the signal-to-noise ratio.

- Perform a Fourier transform.

- Phase the spectrum manually to obtain pure absorption lineshapes.

- Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

- Integrate the signals (note: in standard proton-decoupled 13C NMR, integrals are not always quantitative).

- Analyze the chemical shifts, multiplicities, and coupling constants.

The logical workflow for this experimental protocol can be visualized as follows:

Caption: Experimental workflow for 13C NMR acquisition.

Conclusion

The 13C NMR spectrum of this compound provides a detailed fingerprint of its carbon skeleton. The predicted spectrum, characterized by distinct chemical shifts and informative C-F coupling patterns, allows for the complete and unambiguous assignment of all carbon resonances. This in-depth analysis, coupled with the provided experimental protocol, serves as a valuable resource for researchers and scientists engaged in the synthesis and characterization of fluorinated pyridine derivatives, ultimately aiding in the advancement of drug discovery and development programs.

References

-

ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

-

Bajpai, A. (2024, November 30). Free NMR Prediction: Your Lab's New Secret Weapon. YouTube. Retrieved from [Link]

-

Bruker. (n.d.). Mnova Predict. Retrieved from [Link]

-

Chemaxon. (n.d.). Marvin - Chemical Drawing Software. Retrieved from [Link]

-

Gaussian. (2017, June 21). Comparing NMR Methods in ChemDraw and Gaussian. Retrieved from [Link]

-

Mestrelab. (n.d.). Download NMR Predict. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

-

ResearchGate. (2013, January 17). Is there a good program to calculate (predict) 13C-chemical shifts of low molecular weight compounds (e.g. calcein)?. Retrieved from [Link]

-

ResearchGate. (2016, April 25). Can anyone help me to tell me any online website to check 13C NMR prediction...?. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict all NMR spectra. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

Reddit. (2023, November 3). How reliable actually is the nmr prediction spectra tool in chemdraw ?. r/chemistry. Retrieved from [Link]

-

SoftwareOne. (n.d.). NMR Predictors - ACD Labs. Retrieved from [Link]

-

. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]

Sources

Navigating the Fragmentation Maze: A Technical Guide to the Mass Spectrometry of 2-Fluoro-3,5-dimethylpyridine

Abstract

This in-depth technical guide provides a comprehensive analysis of the mass spectrometry of 2-Fluoro-3,5-dimethylpyridine, a compound of interest in pharmaceutical and materials science research. This document offers a detailed examination of its predicted electron ionization (EI) fragmentation pathways, supported by established principles of mass spectrometry and data from analogous structures. Furthermore, it outlines robust, field-proven methodologies for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), designed to ensure scientific integrity and reproducibility. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and apply mass spectrometric techniques for the characterization of fluorinated pyridine derivatives.

Introduction: The Analytical Imperative for Fluorinated Pyridines

The incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science, often imparting desirable properties such as enhanced metabolic stability, increased binding affinity, and altered electronic characteristics. This compound, a substituted lutidine, represents a key structural motif in this class of compounds. Its analytical characterization is paramount for synthesis verification, purity assessment, and metabolic profiling.

Mass spectrometry stands as a principal technique for the structural elucidation and quantification of such molecules. This guide delves into the core principles of its mass spectrometric behavior, providing a predictive framework for its fragmentation and a practical guide to its analysis.

Electron Ionization Mass Spectrometry (EI-MS): Unraveling the Fragmentation Cascade

The molecular weight of this compound (C₇H₈FN) is 125.15 g/mol . The molecular ion peak is therefore expected at an m/z of 125.

Predicted Fragmentation Pathways

The fragmentation of the this compound molecular ion is anticipated to proceed through several key pathways, driven by the relative stability of the resulting cations and neutral losses. The pyridine ring provides a stable aromatic core, while the fluorine and methyl substituents dictate the primary fragmentation routes.

A significant fragmentation pathway for substituted pyridines involves the loss of a methyl radical (•CH₃) from the molecular ion.[1] For this compound, this would result in a fragment ion at m/z 110 . This ion is stabilized by the aromatic ring.

Another common fragmentation pathway for aromatic compounds is the loss of hydrogen cyanide (HCN) from the pyridine ring.[2] This would lead to a fragment at m/z 98 .

The presence of a fluorine atom introduces additional fragmentation possibilities. A characteristic fragmentation of fluorinated aromatic compounds is the loss of a fluorine radical (•F), which would yield a fragment at m/z 106 .[3] The loss of hydrogen fluoride (HF) is also a possibility, leading to a fragment at m/z 105 .[3]

Further fragmentation of the primary ions can occur. For instance, the m/z 110 ion ([M-CH₃]⁺) could subsequently lose HCN to form a fragment at m/z 83 .

The following diagram illustrates the predicted primary fragmentation pathways:

Summary of Predicted Key Ions

The following table summarizes the major ions predicted to be observed in the EI mass spectrum of this compound. The relative abundance is a qualitative prediction based on general fragmentation principles, where the stability of the resulting ion is a key factor.

| m/z | Proposed Ion Structure | Formation Pathway | Predicted Relative Abundance |

| 125 | [C₇H₈FN]⁺˙ | Molecular Ion (M⁺˙) | Moderate |

| 110 | [C₆H₅FN]⁺ | M⁺˙ - •CH₃ | High |

| 106 | [C₇H₈N]⁺ | M⁺˙ - •F | Low to Moderate |

| 105 | [C₇H₇N]⁺˙ | M⁺˙ - HF | Low to Moderate |

| 98 | [C₆H₆F]⁺˙ | M⁺˙ - HCN | Moderate |

| 83 | [C₅H₄F]⁺ | [M - CH₃]⁺ - HCN | Moderate |

Analytical Methodologies: A Practical Approach

The successful analysis of this compound relies on the selection of an appropriate chromatographic separation technique coupled with mass spectrometric detection. Both GC-MS and LC-MS offer viable platforms, with the choice depending on the sample matrix, required sensitivity, and the presence of other analytes.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly suitable technique for the analysis of volatile and thermally stable compounds like this compound.

-

Sample Preparation: Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

-

GC System:

-

Column: A non-polar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is recommended for good peak shape and resolution.

-

Inlet: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-300.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

-

The choice of a non-polar or mid-polar column is based on the general principle of "like dissolves like," ensuring good chromatographic interaction with the analyte.

-

A split injection is used for concentrated samples to avoid overloading the column, while a splitless injection can be employed for trace analysis to enhance sensitivity.

-

The temperature program is designed to ensure the elution of the analyte as a sharp peak, with sufficient separation from any impurities.

-

Standard 70 eV EI energy is used to induce reproducible fragmentation patterns that can be compared to spectral libraries.

The following diagram illustrates the GC-MS workflow:

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful alternative, particularly for complex matrices or when analyzing less volatile derivatives of the target compound.

-

Sample Preparation: Dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

LC System:

-

Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm i.d., 3.5 µm particle size) is a good starting point.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: Start with 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometer:

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

-

Mass Analyzer: Triple Quadrupole (QqQ) or Orbitrap.

-

Scan Mode: Full scan (m/z 50-300) for qualitative analysis or Selected Ion Monitoring (SIM) of the protonated molecule [M+H]⁺ at m/z 126 for quantitative analysis.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120°C.

-

Desolvation Gas Flow: 600 L/hr.

-

-

Reverse-phase chromatography with a C18 column is a robust method for separating a wide range of organic molecules.

-

The addition of formic acid to the mobile phase aids in the protonation of the analyte in the ESI source, enhancing the signal for the [M+H]⁺ ion.

-

A gradient elution is employed to ensure efficient separation of the analyte from potential impurities with different polarities.

-

ESI in positive mode is chosen as the nitrogen atom in the pyridine ring is readily protonated.

-

A triple quadrupole mass spectrometer is ideal for quantitative analysis due to its high sensitivity and selectivity in SIM or Multiple Reaction Monitoring (MRM) modes. An Orbitrap provides high-resolution mass accuracy for confident identification.

The following diagram illustrates the LC-MS workflow:

Sources

An In-depth Technical Guide to the Boiling Point of 2-Fluoro-3,5-dimethylpyridine

Executive Summary

This technical guide addresses the physicochemical properties of 2-Fluoro-3,5-dimethylpyridine, with a primary focus on its boiling point. A thorough review of available literature and chemical databases indicates that while the compound is cataloged (CAS RN: 111887-71-9), its experimental boiling point has not been formally documented.[1] This guide, therefore, provides a comprehensive analysis based on first principles of chemical structure, a comparative study of analogous compounds, and a reasoned estimation of this critical physical property. Furthermore, we present a detailed, field-proven protocol for the experimental determination of the boiling point, designed to ensure accuracy and safety for researchers in drug development and synthetic chemistry.

Introduction: The Significance of Fluorinated Pyridines

Fluorine-containing pyridine derivatives are crucial building blocks in modern medicinal and agrochemical research. The strategic introduction of a fluorine atom can significantly alter a molecule's electronic properties, metabolic stability, and binding affinity without drastically changing its steric profile. This makes compounds like this compound valuable intermediates in the synthesis of novel bioactive molecules. An accurate understanding of fundamental physicochemical properties, such as the boiling point, is paramount for purification, reaction condition optimization, and process scale-up.

Physicochemical Profile and Structural Analysis

This compound is a substituted pyridine ring. Its structure dictates the nature and magnitude of its intermolecular forces, which in turn determine its boiling point.

Table 1: Core Identifiers for this compound

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| Synonyms | Pyridine, 2-fluoro-3,5-dimethyl- | [1] |

| CAS Number | 111887-71-9 | [1] |

| Molecular Formula | C₇H₈FN | N/A |

| Molecular Weight | 125.14 g/mol | N/A |

The primary intermolecular forces at play are:

-

London Dispersion Forces: Arising from the temporary dipoles in the molecule's electron cloud. These forces are proportional to the molecule's size and surface area. The presence of two methyl groups contributes significantly to these interactions.

-

Dipole-Dipole Interactions: The highly electronegative fluorine atom and the nitrogen atom in the pyridine ring create a permanent molecular dipole, leading to electrostatic attractions between neighboring molecules.

Unlike compounds with -OH or -NH groups, this compound cannot act as a hydrogen bond donor, which precludes the strongest type of intermolecular force.

Boiling Point Estimation Through Comparative Structural Analysis

In the absence of experimental data, a reliable estimate can be derived by analyzing the boiling points of structurally related compounds. The effect of each substituent can be systematically evaluated.

Table 2: Boiling Point Data for Structurally Analogous Compounds

| Compound | Structure | Boiling Point (°C) | Key Structural Difference |

| 3,5-Lutidine (3,5-Dimethylpyridine) | Pyridine + 3-CH₃ + 5-CH₃ | 169 - 170[2] | Parent compound; lacks fluorine. |

| 2-Fluoro-3-methylpyridine | Pyridine + 2-F + 3-CH₃ | 154 - 155[3] | Lacks the 5-methyl group. |

| 2-Fluoropyridine | Pyridine + 2-F | 126 | Lacks both methyl groups. |

Causality Analysis:

-

Effect of Methyl Groups: The addition of two methyl groups to the pyridine ring to form 3,5-Lutidine dramatically increases the boiling point compared to simpler pyridines. This is due to the increased molecular weight and surface area, enhancing London dispersion forces.

-

Effect of Fluorine Atom: Adding a fluorine atom introduces polarity. However, comparing 2-Fluoro-3-methylpyridine (154-155 °C)[3] to 3,5-Lutidine (169-170 °C)[2] is insightful. Removing one methyl group while adding a fluorine atom results in a lower boiling point, suggesting that the contribution of an additional methyl group to dispersion forces outweighs the dipole-dipole contribution of the fluorine atom in this case.

Reasoned Estimation:

Starting with the boiling point of 3,5-Lutidine (169-170 °C) [2] as our baseline, we must consider the effect of adding a fluorine atom at the 2-position. This substitution will increase the molecular weight and introduce a significant dipole moment. Both factors are expected to increase the energy required to transition to the vapor phase. Therefore, the boiling point of this compound is predicted to be higher than that of 3,5-Lutidine.

Estimated Boiling Point: 175 - 185 °C

This estimation provides a scientifically grounded starting point for experimental design and purification protocols.

Protocol for Experimental Boiling Point Determination

For a research setting where sample quantity may be limited, the micro-boiling point determination using a Thiele tube is the preferred method for its efficiency and accuracy.[4]

Objective: To determine the boiling point of a small sample (~0.5 mL) of this compound.

Materials:

-

Thiele Tube

-

High-temperature mineral oil or silicone oil

-

Thermometer (-10 to 250 °C)

-

Small test tube (e.g., 75x10 mm)

-

Capillary tube (sealed at one end)

-

Rubber band or wire for attachment

-

Bunsen burner or micro-heater

-

Safety goggles, lab coat, and chemical-resistant gloves

Workflow Diagram:

Caption: Experimental workflow for micro-boiling point determination.

Step-by-Step Procedure:

-

Sample Preparation: Fill the small test tube to a depth of about 1-2 cm with this compound. Place a capillary tube, with its sealed end pointing upwards, into the test tube.

-

Apparatus Assembly: Securely attach the test tube to the thermometer using a small rubber band. The bottom of the test tube should be aligned with the thermometer's bulb. Position the rubber band well above the level of the heating oil to prevent it from dissolving or snapping.[5]

-

Heating: Insert the assembly into the Thiele tube, ensuring the sample is below the top arm of the tube. Begin to gently heat the side arm of the Thiele tube. The design of the tube will ensure even heat distribution via convection currents.

-

Observation: As the temperature rises, air trapped in the capillary tube will bubble out first. Continue heating until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube. This indicates that the vapor pressure of the liquid has overcome the atmospheric pressure.

-

Measurement: Remove the heat source. The liquid will begin to cool. The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to be drawn back into the capillary tube.[4] Record this temperature.

-

Verification: For enhanced accuracy, allow the apparatus to cool significantly and repeat the determination.

Computational Prediction Approaches

For researchers without immediate access to laboratory facilities, in silico methods offer a valuable alternative. Quantitative Structure-Property Relationship (QSPR) models use molecular descriptors to predict physicochemical properties.[6] Software packages like ACD/PhysChem Suite or open-source cheminformatics toolkits can calculate an estimated boiling point based on the compound's structure.[7] These models are trained on large datasets of known compounds and can provide predictions that are often within a few degrees of the experimental value.[6][8]

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, hazard information can be extrapolated from analogous compounds like 2-fluoro-3-methylpyridine and 3,5-lutidine.[9][10]

-

Hazards: Expected to be a flammable liquid and vapor.[9] Likely to cause skin and serious eye irritation. May cause respiratory irritation.[9] Potentially harmful if swallowed or in contact with skin.[10]

-

Handling: All manipulations should be performed in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from heat, sparks, open flames, and strong oxidizing agents.

Conclusion

References

- Pipzine Chemicals. 2-Fluoro-3-methylpyridine: Properties, Applications, Safety Data & Supplier Guide.

-

PubChem. 3,5-Dimethylpyridine | C7H9N | CID 11565. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 2-Fluoro-3-methylpyridine | C6H6FN | CID 242722. National Center for Biotechnology Information. Available from: [Link]

-

ACD/Labs. Calculate Physicochemical Properties | PhysChem Suite. Available from: [Link]

-

Chemistry LibreTexts. 6.2B: Step-by-Step Procedures for Boiling Point Determination. (2022-05-05). Available from: [Link]

-

Gabriel, E. Predicting Boiling Points of Organic Compounds Using Machine Learning: A Linear Regression Approach. (2024-06-25). Medium. Available from: [Link]

-

SlideShare. Boiling point of an organic liquid is the temperature at which the vapour & liquid phases are in equilibrium at a given pressure. Available from: [Link]

Sources

- 1. Pyridine, 2-fluoro-3,5-dimethyl- (9CI) | 111887-71-9 [chemicalbook.com]

- 2. 3,5-Lutidine | 591-22-0 [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 6. medium.com [medium.com]

- 7. acdlabs.com [acdlabs.com]

- 8. Boiling Point Predictor | AAT Bioquest [aatbio.com]

- 9. 2-Fluoro-3-methylpyridine | C6H6FN | CID 242722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 3,5-Dimethylpyridine | C7H9N | CID 11565 - PubChem [pubchem.ncbi.nlm.nih.gov]

chemical stability of 2-Fluoro-3,5-dimethylpyridine

Technical Whitepaper: Chemical Stability Profile of 2-Fluoro-3,5-dimethylpyridine

Executive Summary

This technical guide provides a comprehensive stability profile of this compound (CAS: 456-24-6), a critical intermediate in the synthesis of agrochemicals and pharmaceutical active ingredients. While the pyridine ring confers intrinsic aromatic stability, the C2-fluorine substituent introduces a specific locus of reactivity toward nucleophilic attack (

Chemical Identity & Structural Analysis[1]

The stability of this compound is dictated by the interplay between the electron-deficient nitrogen atom and the substituents on the ring.

-

Electronic Activation: The electronegative nitrogen atom and the fluorine at the C2 position create a localized positive potential, activating the C2 carbon toward nucleophilic aromatic substitution (

). However, this effect is modulated by the methyl groups. -

Steric & Electronic Deactivation: The methyl groups at C3 and C5 are electron-donating (inductive effect,

).[1] This donation increases electron density in the ring, slightly deactivating it toward nucleophilic attack compared to the unsubstituted 2-fluoropyridine. Furthermore, the C3-methyl group provides steric hindrance, shielding the C2-fluorine bond from bulky nucleophiles.

Physicochemical Properties Table

| Property | Value | Implication for Stability |

| Molecular Formula | Low molecular weight lipophilic base.[1] | |

| Molecular Weight | 125.14 g/mol | Volatile; potential for evaporative loss.[1] |

| Physical State | Liquid | Susceptible to surface oxidation; requires tight sealing.[1] |

| Predicted pKa | ~2.5 (Conj.[1] Acid) | Weakly basic; protonation at N activates C2-F bond.[1] |

| LogP | ~1.9 | Lipophilic; stable in non-polar solvents, low water solubility.[1] |

Stability Profile & Degradation Mechanisms[1][2][3]

Hydrolytic Stability (Nucleophilic Displacement)

The primary degradation pathway for 2-fluoropyridines is hydrolysis, leading to the formation of the corresponding pyridinone (tautomer of hydroxypyridine).

-

Mechanism: Water or hydroxide ions attack the C2 position, displacing the fluoride ion.

-

pH Dependence:

-

Acidic Conditions: High risk.[1] Protonation of the pyridine nitrogen (

) significantly increases the electrophilicity of the C2 carbon, accelerating the rate of hydrolysis to 3,5-dimethyl-2-pyridone. -

Basic Conditions: Moderate risk.[1] While hydroxide is a stronger nucleophile than water, the electron-rich nature of the dimethyl-substituted ring resists attack more than electron-deficient analogs (e.g., nitropyridines).

-

Neutral Conditions: High stability.[1][2] The activation energy for water to displace fluorine in a neutral, electron-rich ring is substantial.

-

Oxidative Stability[1]

-

N-Oxidation: The pyridine nitrogen is susceptible to oxidation by peracids (e.g., mCPBA) or peroxides, forming this compound N-oxide.[1] This transformation changes the electronic character of the ring, often making the C2-F bond more labile.

-

Side-Chain Oxidation: The benzylic-like methyl protons at C3 and C5 are susceptible to radical oxidation or strong chemical oxidants (e.g.,

, Chromic acid), potentially converting methyl groups to carboxylic acids. However, under ambient storage conditions, this pathway is kinetically slow.[1]

Photostability

Pyridines generally exhibit UV absorption in the 250–270 nm range.[1] Prolonged exposure to high-intensity UV light can induce radical formation at the C-F bond or the methyl groups, leading to dimerization or defluorination. Amber glassware is mandatory for long-term storage.[1]

Visualization of Degradation Pathways[3]

The following diagram illustrates the primary chemical fates of this compound under stress conditions.

Figure 1: Mechanistic degradation pathways. The conversion to pyridone (red path) represents the highest risk during storage and handling.

Experimental Protocols: Forced Degradation Study

To validate the stability profile for regulatory or process safety purposes, the following "Self-Validating" stress test protocol is recommended.

Principle of Self-Validation: The protocol includes a "Mass Balance Check." The sum of the area % of the parent peak + all impurity peaks (corrected for response factors) must approximate 100%. Significant deviation indicates the formation of non-chromatophoric volatiles or insoluble precipitates.

Stress Conditions Table[1]

| Stress Type | Condition | Duration | Target Degradation |

| Acid Hydrolysis | 1N HCl, Reflux ( | 4–24 Hours | 5–20% |

| Base Hydrolysis | 1N NaOH, Reflux ( | 4–24 Hours | 5–20% |

| Oxidation | 3% | 24 Hours | 5–20% |

| Thermal | 7 Days | < 5% | |

| Photolytic | 1.2 million lux hours | ~5 Days | < 5% |

Analytical Method (HPLC)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

-

Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses silanol activity, improves peak shape for bases).[1]

-

Mobile Phase B: Acetonitrile.[1]

-

Gradient: 5% B to 95% B over 15 minutes.

-

Detection: UV at 260 nm (near

for pyridine ring).[1] -

Reference Standards: Pure this compound (Parent) and 3,5-dimethyl-2-pyridone (Hydrolysis impurity).[1]

Workflow Diagram

Figure 2: Workflow for validating chemical stability with mass balance verification.

Handling & Storage Recommendations

Based on the chemical stability profile, the following protocols are authoritative:

-

Moisture Exclusion: Due to the risk of acid-catalyzed hydrolysis, store under an inert atmosphere (Nitrogen or Argon) to prevent moisture ingress.[1]

-

Container Material: Use fluorinated high-density polyethylene (FL-HDPE) or amber glass bottles with Teflon-lined caps. Avoid metals that may catalyze oxidation.[1]

-

Temperature: Store at refrigerated conditions (

) for long-term (>1 year) storage. Ambient storage is acceptable for short-term use if kept dry.[1] -

Incompatibility: Strictly segregate from strong mineral acids (initiates hydrolysis) and strong oxidizers (peroxides, permanganates).[1]

References

-

Sigma-Aldrich. (2024).[1][3] Safety Data Sheet: this compound. Link

-

Senaweera, S., et al. (2014).[1] Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. Link[1]

-

Loudon, G. M. (2002).[1] Organic Chemistry: Nucleophilic Aromatic Substitution of Pyridines. Oxford University Press.[1] (General reference for Pyridine

mechanism). -

PubChem. (2025).[1][4] Compound Summary: 2-Fluoro-3-methylpyridine (Analogous Reactivity Data). National Library of Medicine.[1] Link

Sources

Technical Whitepaper: Strategic Modulation of C-F Reactivity in 2-Fluoro-3,5-dimethylpyridine

Executive Summary

2-Fluoro-3,5-dimethylpyridine represents a specialized scaffold in medicinal chemistry, characterized by a unique "push-pull" electronic and steric environment. Unlike the highly reactive 2-fluoropyridine, the 3,5-dimethyl analog introduces a kinetic throttle: the C3-methyl group provides steric hindrance proximal to the leaving group, while the C5-methyl group exerts a remote inductive donating effect (

This guide details the reactivity profile of the fluorine atom in this substrate, focusing on two primary distinct pathways: Nucleophilic Aromatic Substitution (

Mechanistic Underpinnings: The Electronic & Steric Landscape

To manipulate the fluorine atom effectively, one must understand the forces governing its stability.

The Activation-Deactivation Balance

The C2-Fluorine bond is activated by the adjacent pyridine nitrogen. The nitrogen's electronegativity pulls electron density from the ring, lowering the energy of the LUMO and making the C2 carbon susceptible to nucleophilic attack.

-

Activation: The high electronegativity of Fluorine (

) further polarizes the C-F bond, stabilizing the anionic transition state (Meisenheimer complex). -

Deactivation (Electronic): The C5-methyl group is an electron donor. It pushes electron density back into the

-system, slightly raising the LUMO energy compared to unsubstituted 2-fluoropyridine, thereby decreasing reactivity. -

Deactivation (Steric): The C3-methyl group is the critical kinetic factor. It physically obstructs the trajectory of incoming nucleophiles (which must approach at ~107° relative to the C-F bond).

Visualization of the Reaction Pathway

The following diagram illustrates the competition between electronic activation and steric hindrance during the

Figure 1: Mechanistic pathway of

Primary Reactivity Mode: Nucleophilic Aromatic Substitution ( )[1]

The most reliable method for displacing the fluorine atom is

Experimental Strategy

To drive the reaction to completion, we must utilize Polar Aprotic Solvents (DMSO, NMP, DMF). These solvents solvate cations poorly, leaving the anionic nucleophile "naked" and highly reactive, which provides the kinetic energy necessary to overcome the C3-methyl steric barrier.

Validated Protocol: Amination with Morpholine

Objective: Synthesis of 4-(3,5-dimethylpyridin-2-yl)morpholine.

Materials:

-

This compound (1.0 eq)

-

Morpholine (1.5 eq)

-

Potassium Carbonate (

) (2.0 eq) -

DMSO (anhydrous, 0.5 M concentration)

Step-by-Step Methodology:

-

Setup: In a dry pressure vial equipped with a magnetic stir bar, charge

(powdered, dried). -

Addition: Add anhydrous DMSO, followed by this compound and Morpholine. Note: Add the liquid pyridine last to prevent localized concentration gradients.

-

Reaction: Seal the vial and heat to 120°C for 16 hours.

-

Why 120°C? Unsubstituted 2-fluoropyridine reacts at 80°C. The extra 40°C is required to overcome the C3-methyl steric repulsion.

-

-

Monitoring: Monitor by HPLC or TLC (eluent: 20% EtOAc/Hexanes). The starting material (Rf ~0.6) should disappear, replaced by a more polar spot (Rf ~0.4).

-

Workup: Cool to room temperature. Pour the mixture into ice-water (5x reaction volume). The product may precipitate. If not, extract with EtOAc (3x).

-

Purification: Wash combined organics with brine, dry over

, and concentrate. Purification via silica gel chromatography is typically required to remove traces of DMSO.

Data Summary: Solvent Effects on Conversion (100°C, 4h)

| Solvent | Dielectric Constant | Conversion (%) | Observation |

|---|---|---|---|

| Ethanol | 24.5 | 15% | Sluggish due to H-bonding with nucleophile. |

| Toluene | 2.38 | <5% | Poor solubility of base; requires phase transfer catalyst. |

| DMSO | 46.7 | 92% | Optimal; naked anion effect maximizes rate. |

| DMF | 36.7 | 78% | Good, but slower than DMSO. |

Advanced Reactivity: Nickel-Catalyzed C-F Activation[2]

For applications requiring the formation of C-C bonds (rather than C-N or C-O), standard Pd-catalyzed Suzuki couplings often fail because the C-F bond is too strong (~116 kcal/mol) for oxidative addition to Palladium.

Solution: Use Nickel(0) Catalysis .[1] Nickel is more electropositive and smaller than Palladium, allowing for the oxidative addition of the strong C-F bond, especially in electron-deficient heterocycles.

Mechanism: Oxidative Addition

The mechanism involves the coordination of the Ni(0) species to the pyridine nitrogen, followed by insertion into the C-F bond. This is facilitated by electron-rich phosphine ligands (e.g.,

Validated Protocol: C-F Arylation (Suzuki-Type)

Objective: Coupling with Phenylboronic acid.

Materials:

-

Substrate (1.0 eq)[2]

-

Phenylboronic acid (1.5 eq)

- (10 mol%) - Handle in Glovebox

- (20 mol%)

- (2.0 eq)

-

1,4-Dioxane (anhydrous)

Workflow Diagram:

Figure 2: Workflow for Ni-catalyzed C-F activation. Strict oxygen-free conditions are required.

Strategic Considerations & Troubleshooting

When designing experiments with this compound, consider the following decision matrix:

| Desired Bond | Recommended Method | Critical Constraint |

| C-N (Amine) | Steric bulk of amine. Primary amines react faster than secondary. | |

| C-O (Ether) | Alkoxide must be generated ex-situ or in situ with NaH. | |

| C-C (Aryl/Alkyl) | Ni-Catalysis | Oxygen sensitivity of |

| C-S (Thioether) | Thiols are highly nucleophilic; reaction often proceeds at lower temp (80°C). |

Common Pitfall: Attempting to use Lithiation (n-BuLi) to replace the Fluorine.

-

Risk:[3] Lithium-Halogen exchange is thermodynamically unfavorable for Fluorine. Instead, n-BuLi will likely deprotonate the C6-position or the benzylic C3-methyl group (Lateral Lithiation), leading to complex mixtures rather than substitution.

References

-

Senaweera, S. et al. (2014). Understanding the Reactivity of Fluoropyridines in Nucleophilic Aromatic Substitution. Journal of Organic Chemistry. [Link]

-

Tobisu, M. & Chatani, N. (2016). Cross-Couplings Using C–O and C–F Bonds. Accounts of Chemical Research. [Link]

-

Schlosser, M. (2005). The 2-Fluoropyridine Moiety: A Versatile Tool for Modular Syntheses. European Journal of Organic Chemistry. [Link]

Sources

An In-depth Technical Guide to the Electronic Properties of 2-Fluoro-3,5-dimethylpyridine

Introduction: The Strategic Role of Fluorine in Pyridine Chemistry

For researchers, scientists, and professionals in drug development, the pyridine scaffold is a cornerstone of molecular design. Its unique electronic and structural features have made it a privileged heterocycle in a vast array of bioactive molecules. The strategic introduction of fluorine atoms into the pyridine ring has emerged as a powerful tool to modulate its physicochemical properties, offering enhanced metabolic stability, increased binding affinity, and altered basicity. This guide provides a comprehensive technical overview of the electronic properties of a particularly interesting derivative: 2-Fluoro-3,5-dimethylpyridine (also known as 2-fluoro-3,5-lutidine).